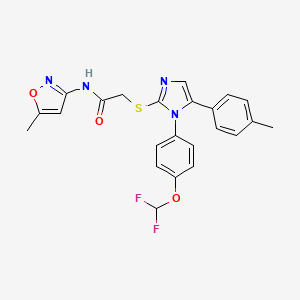

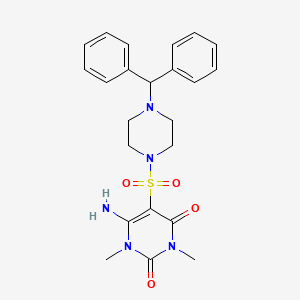

(E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylacrylamide, also known as MNPA, is a chemical compound that belongs to the acrylamide family. MNPA is a yellow crystalline solid that is soluble in organic solvents such as methanol and ethanol. MNPA is a promising compound due to its potential applications in scientific research.

Scientific Research Applications

Optical and Electronic Properties

Azo-based phenylthiophene Schiff bases, which share structural similarities with the requested compound, have been synthesized and characterized, revealing insights into their optical properties. These compounds, due to their donor-acceptor systems, exhibit specific optical band gaps, which are essential for understanding their electronic structures and potential applications in optoelectronic devices (Shili et al., 2020).

Antimicrobial and Antitumor Activities

Compounds structurally related to "(E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylacrylamide" have shown promise in antimicrobial and antitumor activities. For instance, certain Schiff base compounds, including those with nitrothiophene groups, have been investigated for their antimicrobial properties against Gram-positive and Gram-negative bacteria (Yilmaz et al., 2012).

Synthesis and Characterization Techniques

Research on similar compounds has also focused on synthesis methods and characterization techniques. Studies include detailed analyses of crystal structures, vibrational frequencies, and molecular orbitals, providing a comprehensive understanding of these compounds' physical and chemical properties. These insights are crucial for tailoring compounds for specific scientific applications, such as materials science and medicinal chemistry (Tanak et al., 2014).

Broad-Spectrum Antibacterial Candidates

New derivatives, including those incorporating nitrothiophene groups, have been explored for their potential as broad-spectrum antibacterial agents. These compounds exhibit significant antibacterial activity, highlighting their potential in developing new antimicrobial therapies (Al-Wahaibi et al., 2020).

Electrochromic Materials

Research into novel donor–acceptor systems employing nitrotriphenylamine units as the acceptor and thiophene derivatives as the donor has led to the synthesis of electrochromic materials. These materials demonstrate outstanding optical contrasts and fast switching speeds, suitable for applications in the near-infrared region (Li et al., 2017).

properties

IUPAC Name |

(E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-15(11-5-3-2-4-6-11)13(17)9-7-12-8-10-14(20-12)16(18)19/h2-10H,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVNVLOIUFOODK-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylacrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2540159.png)

![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)

![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540170.png)

![N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline](/img/structure/B2540171.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)

![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)

![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540177.png)